Benzamide, N-benzoyl-4-methyl-N-phenyl-

Description

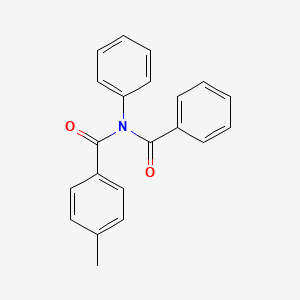

Benzamide, N-benzoyl-4-methyl-N-phenyl- (IUPAC: 4-methyl-N-benzoyl-N-phenylbenzamide) is a substituted benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) modified with three distinct groups:

- A 4-methyl substituent on the benzamide's aromatic ring.

- N-Benzoyl (C₆H₅CO-) and N-phenyl (C₆H₅) groups attached to the amide nitrogen.

Properties

CAS No. |

61582-60-3 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-benzoyl-4-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C21H17NO2/c1-16-12-14-18(15-13-16)21(24)22(19-10-6-3-7-11-19)20(23)17-8-4-2-5-9-17/h2-15H,1H3 |

InChI Key |

ZXIHDTYKHSOOGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Route

The most common method involves converting 4-methylbenzoic acid to its acid chloride, followed by reaction with N-phenylbenzamide precursors.

Procedure :

- Acid Chloride Formation :

- Amidation with N-Phenylbenzamide :

- The acid chloride reacts with N-phenylbenzamide in dichloromethane or toluene under basic conditions (pyridine or triethylamine).

- Reaction :

$$

\text{4-Methylbenzoyl chloride} + \text{N-Phenylbenzamide} \xrightarrow{\text{Base}} \text{N-Benzoyl-4-methyl-N-phenylbenzamide}

$$ - Conditions : 20–40°C, 3–4 hours.

- Yield: 72–85%.

Table 1: Optimization of Acid Chloride Route

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pyridine | +20–30% |

| Solvent | Dichloromethane | Reduced side reactions |

| Temperature | 25°C | 85% yield |

| Molar Ratio (Acid:Amine) | 1:1.2 | Maximizes conversion |

Metal-Catalyzed Amidation

Copper-Catalyzed Coupling

Copper salts (e.g., CuI) enable direct coupling between 4-methylbenzamide derivatives and benzoyl halides under mild conditions.

Procedure :

- Reagents :

- 4-Methyl-N-phenylbenzamide, benzoyl chloride, CuI (5 mol%), K₂CO₃.

- Conditions :

- Yield : 68–75%.

Key Insight :

Solvent-Free and Green Approaches

Solid-Phase Synthesis

Nano-ZnO and alkali hydroxides (e.g., KOH) facilitate solvent-free synthesis:

- Step 1 : Bromination of 1,4-diethoxybenzene with N-bromosuccinimide (NBS) at 0–10°C.

- Step 2 : Amidation using benzamide and nano-ZnO/KOH at 60–80°C.

Table 2: Solvent-Free Method Performance

| Condition | Outcome | |

|---|---|---|

| Catalyst | Nano-ZnO (15–25 nm) | 88.4% yield |

| Reaction Time | 8 hours | 90% conversion |

| Temperature | 60°C | Energy-efficient |

Alternative Pathways

Thiourea Intermediate Route

Thioureas act as precursors for benzamide formation via nucleophilic substitution:

- Reaction :

$$

\text{1,3-Diphenylthiourea} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-Benzoyl-4-methyl-N-phenylbenzamide}

$$ - Conditions :

- Yield : 42–68%.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Route | 85 | >95 | High scalability |

| Copper-Catalyzed | 75 | 90 | Mild conditions |

| Solvent-Free | 88.4 | 98 | Eco-friendly |

| Thiourea Route | 68 | 85 | Low cost |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-benzoyl-4-methyl-N-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

Benzamide, N-benzoyl-4-methyl-N-phenyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Benzamide derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzamide, N-benzoyl-4-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like tyrosinase, affecting various biochemical processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Substituent Variations

The table below compares N-benzoyl-4-methyl-N-phenylbenzamide with structurally related benzamides from the evidence:

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., methoxy in Rip-B): Increase solubility in polar solvents and may enhance hydrogen bonding . Bulky N-Substituents (e.g., thiazolyl in ): Introduce steric hindrance, affecting molecular packing (e.g., crystal structure) and biological target interactions .

- Synthetic Efficiency : Yields vary significantly (34–80%) depending on substituent complexity and reaction conditions. Ultrasonic methods often improve yields and reduce reaction times compared to conventional reflux .

Physical and Chemical Properties

- Melting Points : Rip-B and Rip-D exhibit moderate melting points (90–96°C), influenced by hydrogen bonding (Rip-D’s hydroxyl group) and molecular symmetry. The target compound’s melting point is expected to be higher due to increased rigidity from the phenyl and benzoyl groups.

- Solubility : The 4-methyl and N-phenyl groups in the target compound likely enhance lipophilicity, reducing water solubility compared to polar derivatives like Rip-B or Rip-D .

- NMR Signatures :

- A 4-methyl group would produce a singlet (~δ 2.3 ppm in ¹H-NMR) and a distinct carbon signal (~δ 21 ppm in ¹³C-NMR).

- N-Benzoyl and N-phenyl groups would show aromatic proton splitting (δ 7.2–8.0 ppm) and carbonyl signals (~δ 167 ppm) .

Q & A

Q. How can researchers optimize the synthesis of N-benzoyl-4-methyl-N-phenylbenzamide to achieve high yield and purity?

Methodological Answer: Synthetic optimization involves careful selection of reagents, solvent systems, and reaction conditions. For example, using sodium carbonate as a base in dichloromethane (DCM) can enhance acylation efficiency, as demonstrated in the synthesis of analogous benzamide derivatives . Purity is improved via gradient column chromatography (e.g., silica gel with pentane/ether eluents) and recrystallization from acetonitrile. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, especially given the compound’s propensity for decomposition under heat .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A combination of -NMR, -NMR, and FT-IR is essential. For instance, -NMR can resolve the methyl (4-CH) and phenyl proton environments, while FT-IR confirms the benzamide carbonyl stretch (~1660–1680 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 241.11035 g/mol for related derivatives) . X-ray crystallography, using software like SHELXL, provides definitive confirmation of molecular geometry .

Q. How can solubility and stability be systematically determined for this compound in various solvents?

Methodological Answer: Solubility is assessed via gravimetric analysis: dissolve known masses in solvents (e.g., DCM, acetonitrile, ether) at 25°C, filter, and evaporate to quantify residual solute. Stability studies employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. DSC (Differential Scanning Calorimetry) identifies decomposition temperatures, critical for storage recommendations .

Advanced Research Questions

Q. How is SHELX software applied in refining crystallographic data for N-benzoyl-4-methyl-N-phenylbenzamide derivatives?

Methodological Answer: SHELXL refines crystal structures by iteratively adjusting atomic coordinates and displacement parameters against X-ray diffraction data. For small molecules, anisotropic refinement of non-H atoms and inclusion of hydrogen atoms at calculated positions improve R-factor convergence (<5%). Twin refinement may be required for crystals with rotational disorders. SHELXPRO interfaces with visualization tools (e.g., Olex2) for model validation .

Q. What protocols are recommended for hazard assessment during large-scale synthesis?

Methodological Answer: Follow Prudent Practices in the Laboratory guidelines:

Risk Identification : Evaluate reagents (e.g., p-trifluoromethyl benzoyl chloride’s corrosivity) using SDS.

Engineering Controls : Use fume hoods for volatile solvents (DCM).

Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

Waste Management : Neutralize acidic/basic waste before disposal .

Q. How should researchers address potential mutagenicity in benzamide derivatives during handling?

Methodological Answer: Ames II testing (e.g., Salmonella strain TA98/TA100) identifies mutagenic potential. For compounds with mutagenicity comparable to benzyl chloride, implement:

- Containment : Closed-system transfers.

- Exposure Limits : Adhere to OSHA PEL (Permissible Exposure Limits).

- Decontamination : Sodium hypochlorite solutions for spills .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

Methodological Answer:

- Drying Agents : Molecular sieves (3Å) in reaction mixtures.

- Low-Moisture Environments : Schlenk lines or gloveboxes for moisture-sensitive steps.

- Storage : Desiccators with silica gel for intermediates like sodium pivalate .

Q. How do substituents (e.g., 4-methyl, benzoyl) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer: The 4-methyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. The benzoyl moiety stabilizes π-π stacking with enzyme active sites (e.g., kinase inhibitors). Comparative SAR studies use analogs with substituent variations (e.g., trifluoromethyl for metabolic stability) and assay binding affinity via SPR (Surface Plasmon Resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.